molecular formula C6H7BrN2O2 B2741797 4-Bromo-5-methoxy-2-methylpyridazin-3(2H)-one CAS No. 186792-13-2

4-Bromo-5-methoxy-2-methylpyridazin-3(2H)-one

Cat. No.: B2741797
CAS No.: 186792-13-2
M. Wt: 219.038
InChI Key: HSDCWFJCXPJONV-UHFFFAOYSA-N
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Description

4-Bromo-5-methoxy-2-methylpyridazin-3(2H)-one is a useful research compound. Its molecular formula is C6H7BrN2O2 and its molecular weight is 219.038. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Functionalization

  • 4-Bromo-5-methoxy-2-methylpyridazin-3(2H)-one undergoes selective bromine-magnesium exchange when reacting with MesMgBr, leading to novel pyridazin-3(2H)-one derivatives. This reaction showcases the compound's potential in creating a variety of chemical structures (Verhelst, Maes, Liu, Sergeyev, & Maes, 2011).

  • The compound is involved in palladium-catalysed aminocarbonylation reactions. It demonstrates high reactivity, especially in the presence of primary amines, leading to 4,5-dicarboxamides. This illustrates its role in synthesizing complex organic compounds (Takács, Czompa, Krajsovszky, Mátyus, & Kollár, 2012).

  • In another example, its derivatives have been used in the synthesis of functionalized pyridazin-3(2H)-ones through a process involving bromine-magnesium exchange. This highlights its utility in organic synthesis for generating diverse molecular structures (Ryabtsova, Verhelst, Baeten, Vande Velde, & Maes, 2009).

Application in Medicinal Chemistry

  • Compounds derived from this compound have been explored for their inhibitory activity against cancer cell lines. A series of these derivatives showed promising activity, suggesting its potential in the development of anticancer agents (Xiong, Zhang, Zhang, Duan, Zhang, Zheng, & Tang, 2020).

  • The compound's derivatives are also being investigated for their potential in photodynamic therapy for cancer treatment. Their properties as photosensitizers with high singlet oxygen quantum yield make them significant in this field (Pişkin, Canpolat, & Öztürk, 2020).

Properties

IUPAC Name

4-bromo-5-methoxy-2-methylpyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O2/c1-9-6(10)5(7)4(11-2)3-8-9/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSDCWFJCXPJONV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=C(C=N1)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4,5-Dibromo-2-methyl-3(2H)-pyridazinone (20 g, Maybridge Chemical Company) was cooled in an ice bath and treated successively with methanol (200 mL) and sodium methoxide (12 mL of a 30% solution in methanol). The ice bath was removed and the reaction was allowed to stir at 23° C. for 3 h. The methanol was removed by evaporation at reduced pressure. The residue was partitioned between dichloromethane and water. The organic layer was dried over magnesium sulfate and concentrated to provide the desired product 17 g as a whim solid melting at 146°-147° C. 1 H NMR (CDCl3): 7.7 (1H), 4.0 (3H), 3.8 (3H).
Quantity
20 g
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reactant
Reaction Step One
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sodium methoxide
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reactant
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[Compound]
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solution
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0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
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solvent
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

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